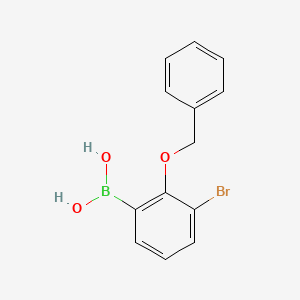

3-Bromo-2-(phenylmethoxy)phenylboronic acid

Description

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began in the 19th century, with the first synthesis of an organoboron compound by Edward Frankland in 1860. However, for nearly a century, these compounds remained largely a chemical curiosity due to the lack of general and reliable synthetic methods.

A paradigm shift occurred in 1956 with the serendipitous discovery of the hydroboration reaction by Herbert C. Brown at Purdue University. This Nobel Prize-winning work provided a remarkably simple and efficient method to convert alkenes into organoboranes, opening the door to a vast new continent of chemical reactivity. Brown demonstrated that these organoboranes could be transformed into a wide array of functional groups with exceptional control over stereochemistry and regiochemistry.

The next major leap came in 1979 when Akira Suzuki and his colleagues reported the palladium-catalyzed cross-coupling of organoboranes with organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, was a watershed moment. It provided a powerful and general method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, a critical step in synthesizing biaryl compounds. The reaction's tolerance of a wide variety of functional groups, coupled with the generally low toxicity and stability of the boronic acid reagents, cemented its role as one of the most important transformations in organic chemistry. nih.gov This discovery significantly amplified the research focus on and the synthetic utility of arylboronic acids. wikipedia.org

Fundamental Reactivity Patterns of Arylboronic Acids

Arylboronic acids exhibit a rich and predictable pattern of reactivity, making them versatile reagents in the synthetic chemist's toolkit. Their chemical behavior is dominated by the properties of the boron atom and its interaction with the attached aryl group.

Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and a mild Lewis acid. wikipedia.org This allows it to interact with Lewis bases, a key step in its most famous reaction, the Suzuki-Miyaura coupling. The reaction is typically initiated by the activation of the boronic acid with a base to form a more nucleophilic borate (B1201080) species, which then participates in the catalytic cycle.

Transmetalation: The crucial step in Suzuki-Miyaura coupling is transmetalation, where the aryl group is transferred from the boron atom to the palladium(II) center of the catalyst. nih.gov This process is highly efficient and is a cornerstone of modern C-C bond formation strategies. wikipedia.orgresearchgate.net

Condensation Reactions: Arylboronic acids readily undergo reversible condensation reactions with diols to form cyclic boronic esters (boronates). This property is frequently exploited to protect diols or to purify the boronic acids themselves.

Protodeboronation: One of the key competing or side reactions is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This process is often catalyzed by acid or base and can be influenced by the electronic properties of the substituents on the aromatic ring.

The reactivity of arylboronic acids can be fine-tuned by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the aryl group, while electron-withdrawing groups can influence the acidity of the boron center. This allows for precise control over reaction outcomes.

| Property/Reaction | Description | Significance in Synthesis |

| Lewis Acidity | The electron-deficient boron atom acts as a mild Lewis acid. | Crucial for activation with a base in cross-coupling reactions. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with organohalides to form C-C bonds. | Premier method for synthesizing biaryls and other complex structures. |

| Boronic Ester Formation | Reversible condensation with diols to form cyclic esters. | Used for protection of diols and purification of boronic acids. |

| Protodeboronation | Cleavage of the C-B bond, replacing it with a C-H bond. | A potential side reaction that needs to be controlled for high-yield synthesis. |

Significance of 3-Bromo-2-(phenylmethoxy)phenylboronic Acid as a Building Block in Complex Chemical Systems

The true power of modern organic synthesis lies in the ability to construct complex molecular architectures with high precision. This requires access to sophisticated building blocks that contain multiple, orthogonally reactive functional groups. This compound is a prime example of such a building block, engineered for use in sequential and regioselective cross-coupling reactions.

Its significance stems from the strategic placement of three distinct functional groups on a single phenyl ring:

A Boronic Acid: The most active site for palladium-catalyzed Suzuki-Miyaura coupling.

A Bromo Substituent: A less reactive site for a subsequent cross-coupling reaction.

A Phenylmethoxy (Benzyloxy) Group: A stable protecting group for a phenolic hydroxyl group.

This trifunctional nature allows chemists to perform a series of controlled transformations. A typical synthetic strategy involves a sequential cross-coupling approach. nih.gov First, the more reactive boronic acid moiety is selectively coupled with an aryl halide or triflate under standard Suzuki-Miyaura conditions. The bromo group generally remains untouched during this initial step.

Following the first coupling, the resulting bromo-biaryl intermediate can undergo a second, distinct cross-coupling reaction at the bromine position. This allows for the controlled and stepwise assembly of unsymmetrical terphenyl systems or other highly substituted biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Finally, the phenylmethoxy group, which is robust and stable under the conditions of palladium catalysis, can be cleaved in a subsequent step. This deprotection, typically achieved through catalytic hydrogenation, unmasks a phenol (B47542). This newly revealed hydroxyl group can then be used as a handle for further functionalization, such as etherification, or it can participate in intramolecular cyclization reactions to forge complex heterocyclic scaffolds like dibenzofurans. organic-chemistry.org The strategic design of this compound thus provides a powerful and versatile route to complex molecular frameworks that would be challenging to assemble using simpler building blocks.

| CAS Number | 871125-92-7 |

| Molecular Formula | C₁₃H₁₂BBrO₃ |

| Molecular Weight | 306.95 g/mol |

| Appearance | White to off-white powder |

| Key Functional Groups | Boronic Acid, Bromo, Phenylmethoxy (Benzyloxy) Ether |

| Primary Application | Trifunctional building block for sequential cross-coupling reactions |

Properties

IUPAC Name |

(3-bromo-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BBrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGJDZMESYKSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Phenylmethoxy Phenylboronic Acid

Strategies for Precursor Synthesis

The synthesis of the immediate precursor to 3-Bromo-2-(phenylmethoxy)phenylboronic acid, namely 1-bromo-2-(phenylmethoxy)benzene, requires a two-stage approach. This involves the selective introduction of a bromine atom and a phenylmethoxy (benzyloxy) group onto a phenolic substrate. The order of these steps can be varied, but typically involves either the bromination of a benzylated phenol (B47542) or the benzylation of a brominated phenol.

Selective Ortho-Bromination of Phenol Derivatives

Achieving selective mono-ortho-bromination of phenolic compounds is a critical step in forming the necessary precursor. Direct electrophilic bromination of phenols often leads to a mixture of ortho- and para-isomers, with the para-product predominating, and can also result in di- or poly-bromination. scientificupdate.com To overcome this, specific methodologies have been developed to direct the bromination to the ortho position.

One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH). nih.govnih.gov This approach has demonstrated high selectivity for the mono-ortho-bromination of various para-substituted phenols. nih.govresearchgate.net The reaction is often conducted in solvents like methanol (B129727) and can proceed rapidly, typically within 15-20 minutes, to give high yields of the desired ortho-brominated product. nih.govnih.gov The proposed mechanism suggests that the acid catalyst may conjugate with the phenolic oxygen, thereby directing the incoming electrophilic bromine from NBS to the adjacent ortho position. nih.gov While this is highly effective for para-substituted phenols, for an unsubstituted phenol, a mixture of products is still possible. An alternative strategy to ensure ortho-selectivity is to use a directing group or to perform the bromination under conditions that favor kinetic control at the ortho-position.

Table 1: Conditions for Selective Ortho-Bromination of Phenols

| Reagent | Catalyst | Solvent | Reaction Time | Yield | Selectivity |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-TsOH (10 mol%) | Methanol | 15-20 min | >86% | High for mono-ortho |

Introduction of the Phenylmethoxy Moiety via O-Alkylation

The introduction of the phenylmethoxy (benzyl) protecting group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with benzyl (B1604629) bromide or a similar benzyl halide. phasetransfercatalysis.com

The reaction is commonly carried out in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. reddit.com For the synthesis of the target precursor, 2-bromophenol (B46759) is the logical starting material for this step. The phenoxide of 2-bromophenol is generated in situ and reacts with benzyl bromide to yield 1-bromo-2-(phenylmethoxy)benzene. Phase-transfer catalysis (PTC) can also be employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble benzyl halide, often leading to high-performance etherification. phasetransfercatalysis.com The choice of base and reaction conditions is important to avoid side reactions, especially if other sensitive functional groups are present in the molecule. phasetransfercatalysis.comreddit.com

Formation of the Boronic Acid Group

The final stage of the synthesis involves the conversion of the 1-bromo-2-(phenylmethoxy)benzene precursor into the target boronic acid. This is accomplished through a Directed Ortho-Metalation (DOM) strategy, followed by quenching the resulting organometallic intermediate with a boron electrophile.

Directed Ortho-Metalation (DOM) and Subsequent Borylation

Directed Ortho-Metalation is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base to deprotonate a specific ortho-proton. uwindsor.ca In the case of 1-bromo-2-(phenylmethoxy)benzene, the phenylmethoxy group, specifically the oxygen atom, acts as the DMG. The oxygen atom coordinates to the lithium of the organolithium base, directing the deprotonation to the adjacent C-3 position.

The deprotonation step is carried out using a strong organolithium base. uwindsor.ca The most commonly employed reagents for this purpose are alkyllithiums, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi). uwindsor.ca The reaction is typically performed at low temperatures, such as -78 °C, in an inert, anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemicalbook.com The choice of the lithiation reagent can be crucial; for instance, n-BuLi is a common choice, but stronger bases like s-BuLi or t-BuLi may be required depending on the acidity of the proton to be removed. uwindsor.ca The reaction between 1-bromo-2-(phenylmethoxy)benzene and the alkyllithium reagent generates a transient aryllithium species, 3-bromo-2-(phenylmethoxy)phenyllithium, regioselectively. ias.ac.incore.ac.uk

The newly formed aryllithium intermediate is a potent nucleophile and is immediately trapped in situ by reaction with an electrophilic borate (B1201080) ester. chemicalbook.com This step is a transmetalation reaction where the lithium is exchanged for a boron-containing group. researchgate.net Common borate esters used for this purpose include trimethyl borate (B(OMe)3) or triisopropyl borate (B(OiPr)3). chemicalbook.comgoogle.com

The aryllithium attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups to form a lithium boronate complex. chemicalbook.com This complex is then hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) during the work-up procedure. chemicalbook.com The hydrolysis step cleaves the remaining alkoxy groups from the boron atom, yielding the final product, this compound. chemicalbook.comgoogle.com

Table 2: Reagents in Directed Ortho-Metalation and Borylation

| Step | Reagent Type | Specific Examples | Solvent | Temperature |

|---|---|---|---|---|

| Lithiation | Alkyllithium Base | n-BuLi, s-BuLi, t-BuLi | THF, Diethyl Ether | -78 °C to 0 °C |

| Borylation | Borate Ester | Trimethyl borate, Triisopropyl borate | THF, Diethyl Ether | -78 °C to Room Temp. |

Grignard Reagent-Based Borylation Protocols

One of the most established methods for synthesizing arylboronic acids is through the use of organometallic intermediates, particularly Grignard reagents. chemicalbook.com This protocol involves the formation of an arylmagnesium halide from the corresponding aryl halide, which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.

The synthesis of this compound via this route would conceptually start from a dihalogenated precursor, 1,3-dibromo-2-(phenylmethoxy)benzene (B3223612). The key step is the selective formation of a Grignard reagent at one of the bromine positions. This can be challenging due to the potential for a double Grignard formation or side reactions. A more controlled approach involves a halogen-metal exchange reaction at low temperatures.

The general steps are as follows:

Formation of the Organometallic Reagent : 1,3-dibromo-2-(phenylmethoxy)benzene is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cooled to a low temperature, typically -78°C. chemicalbook.com A strong organolithium base like n-butyllithium (n-BuLi) is then added dropwise. The lithium selectively displaces one of the bromine atoms, forming a lithiated intermediate. Alternatively, a Grignard reagent can be prepared using magnesium metal, often activated with iodine or 1,2-dibromoethane. google.com

Borylation : The resulting organolithium or Grignard reagent is then treated with an electrophilic boron source. Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃), are commonly used. chemicalbook.comrsc.org The organometallic compound attacks the boron atom, displacing one of the alkoxy groups to form a boronate ester intermediate.

Hydrolysis : The reaction mixture is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). google.com This hydrolysis step converts the boronate ester into the desired this compound.

A representative reaction scheme is depicted below:

1,3-dibromo-2-(phenylmethoxy)benzene + n-BuLi → [Lithiated Intermediate] + B(OR)₃ → [Boronate Ester] → (H₃O⁺) → this compound

The choice of the organometallic route (lithium vs. magnesium) and the borate ester can influence the reaction's efficiency and yield.

| Parameter | Condition | Purpose/Rationale |

| Starting Material | 1,3-dibromo-2-(phenylmethoxy)benzene | Provides the carbon skeleton with the correct substitution pattern. |

| Reagent | n-Butyllithium or Magnesium (Mg) | To generate the nucleophilic organometallic intermediate. google.com |

| Borylating Agent | Trimethyl borate or Triisopropyl borate | Electrophilic source of boron. rsc.org |

| Solvent | Anhydrous THF or Diethyl Ether | To dissolve reactants and stabilize the organometallic intermediate. |

| Temperature | -78°C to 0°C | To control the reaction rate and prevent side reactions. chemicalbook.comgoogle.com |

| Hydrolysis | Dilute Aqueous Acid (e.g., HCl) | To convert the intermediate boronate ester to the final boronic acid. google.com |

Emerging Borylation Techniques for Halogenated Aromatics

While classic organometallic methods are robust, modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed borylation reactions. These methods often offer improved functional group tolerance, milder reaction conditions, and different selectivity profiles. For a substrate like this compound's precursor, palladium-catalyzed borylation is a highly relevant emerging technique.

The most prominent among these is the Miyaura borylation reaction . This reaction utilizes a palladium catalyst to couple an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction typically requires a base and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

For the synthesis of a precursor to this compound, one could start with 1,3-dibromo-2-(phenylmethoxy)benzene. The challenge lies in achieving selective monoborylation. The reactivity difference between the two bromine atoms, influenced by the electronic and steric effects of the benzyloxy group, can be exploited.

A typical Miyaura borylation protocol involves:

Reactants : The aryl dihalide (1,3-dibromo-2-(phenylmethoxy)benzene) and a diboron reagent (B₂pin₂).

Catalyst : A palladium source, such as Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄.

Ligand : A phosphine (B1218219) ligand, like dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos, which stabilizes the palladium center and facilitates the catalytic cycle.

Base : A base, such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃), is crucial for the transmetalation step. researchgate.net

Solvent : Anhydrous polar aprotic solvents like dioxane, DMSO, or DMF are commonly used.

The initial product is a boronate ester (e.g., a pinacol (B44631) ester), which can then be hydrolyzed to the corresponding boronic acid if required. These esters are often more stable and easier to purify than the free boronic acids.

| Component | Example | Role in Reaction |

| Substrate | 1,3-dibromo-2-(phenylmethoxy)benzene | Aryl halide source. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group. |

| Catalyst | PdCl₂(dppf) | Facilitates the C-B bond formation. |

| Base | Potassium Acetate (KOAc) | Essential for the catalytic cycle. |

| Solvent | Dioxane or DMSO | Provides the reaction medium. |

| Temperature | 80-110°C | To drive the reaction to completion. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing side products and reaction time. Key parameters for optimization in both Grignard-based and palladium-catalyzed methods include the choice of solvent, temperature, base, and the stoichiometry of reagents.

For Grignard-based protocols , critical optimization points include:

Temperature : Low temperatures (-78°C) are crucial during the halogen-metal exchange to prevent unwanted side reactions, such as coupling or decomposition. chemicalbook.com The subsequent borylation step may be allowed to warm gradually.

Reagent Stoichiometry : The molar ratio of the organolithium reagent to the dihaloaromatic substrate must be carefully controlled (ideally 1:1) to favor mono-substitution. An excess can lead to di-borylation.

Borylating Agent : While trimethyl borate is common, bulkier esters like triisopropyl borate can sometimes improve selectivity and reduce the formation of over-alkylated borinic acid byproducts. rsc.org

For palladium-catalyzed borylation , optimization focuses on the catalytic system:

Catalyst/Ligand Combination : The choice of palladium precursor and phosphine ligand can dramatically affect reaction efficiency. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.

Base : The strength and solubility of the base are important. Weaker bases like KOAc are often sufficient and can prevent degradation of sensitive functional groups. Stronger bases like K₂CO₃ may be needed for less reactive substrates. researchgate.net

Solvent : The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are generally preferred.

Temperature : A balance must be struck; higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. researchgate.net An optimal temperature is usually determined empirically. researchgate.net

The following table presents a hypothetical optimization study for a Miyaura borylation reaction to synthesize the pinacol ester of this compound.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | KOAc | Dioxane | 80 | 65 |

| 2 | PdCl₂(dppf) (2) | KOAc | Dioxane | 80 | 82 |

| 3 | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane | 80 | 75 |

| 4 | PdCl₂(dppf) (2) | KOAc | DMF | 80 | 78 |

| 5 | PdCl₂(dppf) (2) | KOAc | Dioxane | 100 | 88 |

| 6 | PdCl₂(dppf) (1) | KOAc | Dioxane | 100 | 85 |

This is a representative data table illustrating optimization trends.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound is contingent upon effective isolation and purification. The techniques employed depend on the nature of the product (boronic acid vs. boronate ester) and the impurities present.

For the final boronic acid:

Work-up and Extraction : After acidic hydrolysis, the crude product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate or diethyl ether. chemicalbook.com The organic layers are combined, washed with brine to remove water-soluble impurities, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Acid-Base Extraction : A common and effective purification method for boronic acids involves exploiting their acidic nature. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronic acid deprotonates to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified, causing the pure boronic acid to precipitate, after which it can be collected by filtration or re-extracted into an organic solvent.

Recrystallization : This is a powerful technique for obtaining high-purity crystalline material. The crude boronic acid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., hexane (B92381)/ethyl acetate or water/ethanol) and allowed to cool slowly. The pure compound crystallizes out, while impurities remain in the mother liquor.

Silica (B1680970) Gel Chromatography : While boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the stationary phase, it is sometimes necessary. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used as the eluent.

For boronate ester intermediates (e.g., pinacol esters):

Boronate esters are generally less polar and more stable than their corresponding boronic acids. They are readily purified using standard silica gel column chromatography . researchgate.net The crude product, after an initial aqueous work-up, is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

The choice of purification method is critical for obtaining this compound with the high purity required for subsequent applications.

Chemical Reactivity and Transformations of 3 Bromo 2 Phenylmethoxy Phenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The strategic placement of the boronic acid and bromo functionalities on the phenyl ring, ortho to a bulky phenylmethoxy group, imparts unique reactivity to 3-Bromo-2-(phenylmethoxy)phenylboronic acid. This arrangement makes it a valuable substrate for sequential or regioselective cross-coupling reactions, enabling the synthesis of intricate biaryl and heterocyclic systems.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, renowned for its mild conditions and broad functional group tolerance. While specific studies detailing the comprehensive reactivity of this compound are not extensively documented in publicly available literature, its structural motifs allow for a theoretical and comparative analysis of its expected behavior in this pivotal reaction. The presence of both a boronic acid (a nucleophile after activation) and a bromo group (an electrophile) on the same molecule opens avenues for both intermolecular and intramolecular coupling processes.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process involving a palladium catalyst.

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. In the context of this compound reacting with an aryl halide (Ar-X), the aryl halide would first react with the Pd(0) species to form a Pd(II) intermediate, Ar-Pd(II)-X. chembuyersguide.com Conversely, if the boronic acid portion is reacting, the bromo substituent on the subject molecule could undergo oxidative addition to the palladium center. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This boronate then reacts with the Ar-Pd(II)-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate, Ar-Pd(II)-Ar'. The bulky ortho-phenylmethoxy group on this compound could sterically influence the rate and efficiency of this step.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. chembuyersguide.com This step is typically fast and irreversible.

The interplay between the bromo and boronic acid functionalities on the same molecule allows for its use in forming complex structures, such as dibenzo[b,d]furans, through intramolecular cyclization strategies following an initial intermolecular coupling.

The choice of ligand coordinated to the palladium center is crucial for the success of a Suzuki-Miyaura coupling, as it affects the catalyst's stability, activity, and selectivity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates like aryl chlorides or sterically hindered reagents. For a substrate like this compound, with its significant steric bulk around the reactive sites, the use of such advanced ligands would likely be essential to achieve high yields and reaction rates. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong electron donation and robust catalyst stability.

The solvent system typically consists of an organic solvent and water. The presence of water is often necessary to dissolve the inorganic base. Common organic solvents include toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF). The choice of solvent can impact the solubility of reactants and the stability of the catalytic species. The efficiency of coupling reactions involving ortho-substituted phenylboronic acids can be sensitive to these conditions, with specific combinations of base and solvent being required to achieve optimal results.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids This table presents generalized conditions and is not specific to this compound due to a lack of specific literature data.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 80-110 | 90-99 |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 90 | 80-95 |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | THF/H₂O | RT-80 | 75-95 |

The Suzuki-Miyaura reaction is known for its wide substrate scope. Phenylboronic acids can be coupled with a vast array of aryl, heteroaryl, and vinyl halides or triflates. For this compound, potential coupling partners for its boronic acid moiety would include various electronically and sterically diverse aryl bromides, chlorides, and iodides. The reaction generally tolerates a broad range of functional groups, including esters, ketones, amides, and nitriles, which may be present on the coupling partner.

Conversely, the bromo-substituent of this compound could be coupled with a wide variety of aryl- and heteroarylboronic acids. This dual reactivity makes it a valuable building block for synthesizing complex molecules through sequential couplings.

Other Transition Metal-Mediated Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, other transition metal-catalyzed reactions can also be considered, leveraging the aryl bromide functionality of the molecule.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. The bromo-substituent of this compound could potentially undergo Negishi coupling with an organozinc partner. This reaction is particularly useful for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The aryl bromide portion of this compound would be a suitable substrate for coupling with various alkynes. This reaction is a powerful method for the synthesis of arylalkynes.

The applicability of these reactions would depend on the stability of the boronic acid group under the specific reaction conditions, as protodeboronation can be a competing side reaction. Careful optimization of catalysts, ligands, and reaction parameters would be necessary to achieve successful outcomes.

Transformations Involving the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a versatile functional group that undergoes several key transformations. These reactions are fundamental to its use in synthesis, either by modifying its reactivity, protecting it, or replacing it with other atoms.

Boronic acids, including this compound, can exist as mixtures of the free acid and their trimeric anhydrides (boroxines). To ensure well-defined stoichiometry and improve stability, solubility, and handling, they are often converted into boronate esters. This reversible condensation reaction with a diol is typically driven to completion by removing the water formed during the reaction. chemicalbook.com

Commonly used diols for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and chiral diols like derivatives of tartaric acid. The resulting cyclic boronate esters are generally more stable towards side reactions such as protodeboronation and are widely used in purification and as direct participants in cross-coupling reactions.

| Reactant | Diol | Typical Conditions | Product |

|---|---|---|---|

| This compound | Pinacol | Toluene or THF, reflux with Dean-Stark trap or molecular sieves | 2-(3-Bromo-2-(phenylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound | Ethylene glycol | Azeotropic removal of water | 2-(3-Bromo-2-(phenylmethoxy)phenyl)-1,3,2-dioxaborolane |

The carbon-boron bond of arylboronic acids can be selectively cleaved and replaced with a hydroxyl group through an oxidative process. This transformation provides a synthetic route to phenols from arylboronic acids. The reaction is typically carried out using an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base, like sodium hydroxide (B78521) (NaOH).

The mechanism involves the formation of a hydroperoxide-boronate complex, followed by a 1,2-migratory insertion of the aryl group from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding phenol (B47542) and boric acid. For this compound, this reaction results in the formation of 3-Bromo-2-(phenylmethoxy)phenol.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | H₂O₂, NaOH(aq) | 3-Bromo-2-(phenylmethoxy)phenol |

Protodeboronation is a reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. chemicalbook.com This is often an undesired side reaction in processes like the Suzuki-Miyaura coupling, as it leads to the consumption of the boronic acid starting material. chemicalbook.com The reaction can be promoted under both acidic and basic conditions, particularly at elevated temperatures in the presence of protic solvents. researchgate.net

Base-Promoted Pathway : At high pH, the boronic acid is converted to the more electron-rich tetrahedral boronate anion [ArB(OH)₃]⁻, which can be more susceptible to protonolysis.

Acid-Promoted Pathway : In the presence of a strong acid, protonation can facilitate the cleavage of the C–B bond. For instance, heating arylboronic acids in acetic acid can lead to efficient protodeboronation.

Control over this undesired pathway can be achieved by careful selection of reaction conditions. Using the more stable boronate esters (e.g., pinacol esters) instead of the free boronic acid can significantly suppress the rate of protodeboronation. researchgate.net Additionally, minimizing reaction time, temperature, and the amount of water or other protic sources can help preserve the C-B bond.

| Condition | Effect | Resulting Product | Control Measure |

|---|---|---|---|

| High pH (e.g., K₂CO₃), heat, aqueous solvent | Promotes protodeboronation | 1-Bromo-2-(phenylmethoxy)benzene | Use of boronate ester; minimize water |

| Strong acid (e.g., AcOH), heat | Promotes protodeboronation | 1-Bromo-2-(phenylmethoxy)benzene | Avoid strongly acidic conditions |

Functional Group Transformations at the Phenylmethoxy Position

The phenylmethoxy group (a benzyl (B1604629) ether) serves as a protecting group for the phenolic hydroxyl. Its cleavage and subsequent derivatization are key steps in multi-step syntheses.

The removal of the benzyl protecting group is a common transformation that unmasks the phenolic hydroxyl group. This deprotection can be accomplished through several methods, with catalytic hydrogenation being one of the most efficient and clean procedures.

Catalytic Hydrogenation : This method involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction cleaves the benzyl C-O bond, yielding the free phenol (3-Bromo-2-hydroxyphenylboronic acid) and toluene as a byproduct, which is easily removed. scbt.com

Lewis Acid-Mediated Cleavage : Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), can also be used to cleave benzyl ethers under milder, non-hydrogenolytic conditions.

| Method | Reagents | Product | Byproduct |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate (B1210297) | 3-Bromo-2-hydroxyphenylboronic acid | Toluene |

| Lewis Acid Cleavage | BCl₃ or BBr₃ in an inert solvent like Dichloromethane | 3-Bromo-2-hydroxyphenylboronic acid | Benzyl halide |

Following the debenzylation step, the resulting 3-Bromo-2-hydroxyphenylboronic acid possesses a reactive phenolic hydroxyl group. scbt.com This group can be selectively derivatized to introduce other functionalities, a common strategy in the synthesis of complex molecules. The ortho-relationship between the hydroxyl and boronic acid groups can influence reactivity and may require the boronic acid to be protected as an ester prior to derivatization.

Standard reactions for phenols can be applied:

Etherification (Williamson Synthesis) : The phenol can be deprotonated with a mild base (e.g., K₂CO₃) and reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new ether.

Esterification : The hydroxyl group can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to form a phenyl ester.

| Reaction Type | Reagents | Resulting Functional Group | Example Product |

|---|---|---|---|

| Etherification | 1. K₂CO₃ or Cs₂CO₃ 2. Alkyl Halide (e.g., CH₃I) | Alkoxy (e.g., Methoxy) | 3-Bromo-2-methoxyphenylboronic acid |

| Esterification | Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester (e.g., Acetate) | 2-(Dihydroxyboranyl)-6-bromophenyl acetate |

Reactivity of the Bromo Substituent

The carbon-bromine (C-Br) bond in this compound is a key site for molecular elaboration. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling reactions. The strategic placement of the bromo group ortho to the bulky benzyloxy ether and meta to the boronic acid influences its reactivity and allows for selective transformations.

Orthogonal Reactivity in Multi-Coupling Sequences

A significant feature of this compound is the differential reactivity of its boronic acid and bromo functionalities, which enables their selective reaction in a programmed sequence. This "orthogonal reactivity" is fundamental to multi-step syntheses, allowing for the stepwise and controlled introduction of different substituents.

Typically, the boronic acid group is more reactive in Suzuki-Miyaura coupling reactions under standard conditions compared to the aryl bromide. This allows for an initial coupling reaction at the boron site, leaving the C-Br bond intact for a subsequent transformation. This sequence is critical in the synthesis of complex biaryl structures and poly-aromatic systems, such as dibenzo[b,f]oxepines.

While specific, detailed studies commencing with this compound are not prevalent in readily available literature, the principle of this orthogonal reactivity is well-established and can be illustrated by the behavior of the closely related analogue, 3-bromo-2-methoxyphenylboronic acid. In a representative synthetic sequence, this analogue first undergoes a Suzuki-Miyaura coupling with an aryl halide to form a 2-bromo-2'-methoxy-1,1'-biphenyl (B3115205) intermediate. This intermediate can then undergo a second, distinct coupling reaction at the now-activated bromine position.

For instance, an intramolecular cyclization can be achieved through a subsequent coupling reaction, such as a C-O bond formation, to yield the dibenzo[b,d]oxepine core, a scaffold present in various biologically active molecules. The success of this strategy hinges on the first reaction proceeding with high chemoselectivity, exclusively consuming the boronic acid.

| Step | Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 3-Bromo-2-methoxyphenylboronic acid | 1-Bromo-2-(methoxymethoxy)benzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 2-Bromo-2'-methoxy-6-(methoxymethoxy)-1,1'-biphenyl | 85 |

| 2 | 2-Bromo-2'-methoxy-6-(methoxymethoxy)-1,1'-biphenyl | (Intramolecular) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 1-Methoxy-dibenzo[b,d]oxepine (after deprotection) | 78 |

This table illustrates a typical two-step sequence using a closely related analogue to demonstrate the principle of orthogonal reactivity.

Directed Functionalization at the Bromine Position

Once the boronic acid moiety has been reacted or if conditions are chosen to selectively target the C-Br bond, a wide array of functional groups can be introduced at the bromine position. This functionalization is typically achieved through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A second, different aryl or vinyl group can be introduced by reacting the bromo-substituted intermediate with another organoboron reagent. This requires adjusting the reaction conditions (e.g., using a more active catalyst system or higher temperatures) to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.

Sonogashira Coupling: The introduction of an alkyne substituent is readily achieved by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for forming C(sp²)-C(sp) bonds.

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, allowing for the synthesis of arylamines, amides, or other nitrogen-containing heterocycles. This transformation employs a palladium catalyst with specialized phosphine ligands and a strong base.

Heck Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an alkene, typically to introduce a vinyl substituent.

The choice of reaction depends on the desired final structure. For example, in the synthesis of certain bioactive compounds, a Sonogashira coupling at the bromine position might be used to introduce a rigid alkynyl linker, while a Buchwald-Hartwig amination could be employed to install a key pharmacophoric amine group.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/DMF | 2-Alkynyl-biaryl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 2-Amino-biaryl |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Terphenyl derivative |

This table provides illustrative examples of potential functionalization reactions at the bromine position of a 2-bromo-biaryl intermediate derived from this compound.

The ability to perform these transformations selectively makes this compound and its analogues powerful tools for medicinal chemistry and materials science, enabling the systematic construction and diversification of complex organic molecules.

Applications in Advanced Organic Synthesis

Assembly of Substituted Biaryl and Polyaromatic Architectures

The cornerstone of 3-Bromo-2-(phenylmethoxy)phenylboronic acid's utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide range of biaryl and polyaromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

The boronic acid group of this compound readily participates in coupling reactions with various aryl and heteroaryl halides or triflates. The presence of the ortho-benzyloxy group can influence the reactivity and selectivity of the coupling reaction, sometimes leading to atropisomeric products if the resulting biaryl has hindered rotation. Furthermore, the bromine atom on the anilinic ring remains intact during the initial Suzuki coupling, serving as a synthetic handle for subsequent transformations. This allows for a stepwise and controlled assembly of complex polyaromatic systems. For instance, a sequential Suzuki coupling strategy can be employed, where the boronic acid is first reacted, followed by a second coupling at the bromine site.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application of Product |

| This compound | Aryl Halide (e.g., 4-iodotoluene) | Pd(PPh₃)₄ | 3-Bromo-2-(phenylmethoxy)-4'-methyl-1,1'-biphenyl | Intermediate for Polyaromatic Synthesis |

| This compound | Heteroaryl Bromide (e.g., 2-bromopyridine) | Pd(dppf)Cl₂ | 2-(3-Bromo-2-(phenylmethoxy)phenyl)pyridine | Ligand Synthesis, Medicinal Chemistry |

This table represents hypothetical examples based on the known reactivity of phenylboronic acids in Suzuki-Miyaura coupling reactions.

Synthesis of Complex Molecular Scaffolds for Chemical Research

The trifunctional nature of this compound makes it an ideal starting material for the synthesis of complex and diverse molecular scaffolds. Following an initial Suzuki coupling, the remaining bromine atom and the benzyloxy group can be manipulated to introduce further complexity.

The bromine atom can be converted into a variety of other functional groups through reactions such as another Suzuki coupling, Stille coupling, Sonogashira coupling, Buchwald-Hartwig amination, or cyanation. This allows for the introduction of aryl, alkyl, alkynyl, amino, or cyano substituents.

Simultaneously or sequentially, the benzyloxy group can be removed via hydrogenolysis to reveal a phenol (B47542). This hydroxyl group can then be used as a nucleophile in ether or ester formation, or as a directing group in electrophilic aromatic substitution reactions, further elaborating the molecular scaffold. This multi-faceted reactivity allows chemists to build intricate three-dimensional structures from a relatively simple starting material.

Preparation of Precursors for Functional Materials Development

The biaryl and polyaromatic structures synthesized from this compound are key components in a variety of functional materials. These include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The ability to precisely control the substitution pattern of the aromatic rings allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

For example, by coupling this compound with electron-donating or electron-withdrawing aryl halides, donor-acceptor type molecules can be constructed. These molecules often exhibit interesting charge-transfer properties that are desirable for applications in organic electronics. The subsequent functionalization at the bromine position and modification of the phenolic hydroxyl (after deprotection) provide further avenues to modulate the material's properties, such as solubility, morphology, and energy levels. Phenylboronic acid-based functional materials have also been explored for applications in fluorescence imaging and tumor therapy. nih.gov

Enabling Diverse Chemical Library Generation through Modular Synthesis

In drug discovery and materials science, the rapid generation of diverse libraries of compounds for screening is crucial. This compound is an excellent building block for modular synthesis and combinatorial chemistry approaches. Its three distinct functional groups can be seen as points of diversity that can be independently and sequentially modified.

A typical modular approach would involve:

First Diversity Point (Boronic Acid): Suzuki coupling with a library of aryl or heteroaryl halides.

Second Diversity Point (Bromine): Subsequent cross-coupling or functional group transformation with a second library of reagents.

Third Diversity Point (Benzyloxy Group): Deprotection and reaction of the resulting phenol with a third library of electrophiles.

This strategy allows for the exponential generation of a large number of structurally distinct molecules from a small number of starting materials, facilitating the exploration of chemical space in the search for new bioactive compounds or materials with desired properties.

| Diversity Point | Reaction Type | Example Reagents | Resulting Functionality |

| Boronic Acid | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Biaryl Core |

| Bromine | Sonogashira Coupling | Terminal Alkynes | Aryl-Alkynyl Moiety |

| Benzyloxy Group | Deprotection & Etherification | Alkyl Halides | Aryl Ether |

This table illustrates a potential modular synthesis strategy.

Utilization in Multi-Step Total Synthesis Endeavors

The strategic functionalization offered by this compound makes it a valuable intermediate in the total synthesis of complex natural products and other target molecules. The ability to construct a core biaryl structure and then introduce additional functionality in a controlled manner is often a key strategy in a lengthy synthetic sequence.

While specific examples of the use of this compound in completed total syntheses are not readily found in general literature searches, its structural motifs are present in many biologically active molecules. The principles of its application, particularly the sequential cross-coupling reactions, are well-established tactics in the synthesis of complex biaryl-containing natural products. The benzyloxy group provides a robust protecting group for the ortho-hydroxyl, which can be crucial for the stability of the molecule or for directing subsequent reactions at later stages of the synthesis.

Mechanistic and Computational Investigations

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 3-Bromo-2-(phenylmethoxy)phenylboronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, are expected to follow the generally accepted catalytic cycle. This cycle involves oxidative addition, transmetalation, and reductive elimination. However, the ortho-phenylmethoxy group is poised to play a significant role in influencing the energetics and selectivity of these steps.

One key aspect is the potential for an "additional metal O-chelation effect in the transition state". beilstein-journals.orgresearchgate.net In the case of ortho-methoxyphenylboronic acid, this chelation has been suggested to govern selectivity in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgresearchgate.net For this compound, the oxygen atom of the phenylmethoxy group could coordinate to the palladium center during the transmetalation step. This interaction would stabilize the transition state and could influence the regioselectivity and atropselectivity of the reaction, especially when coupled with sterically demanding substrates. beilstein-journals.orgresearchgate.net

The transmetalation step in Suzuki-Miyaura reactions can proceed through different pathways, often involving the formation of a palladium-boronate complex. nih.gov The presence of the bulky phenylmethoxy group at the ortho position could sterically influence the approach of the boronic acid to the palladium center, thereby affecting the rate and mechanism of transmetalation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like this compound. longdom.org Such calculations for substituted phenylboronic acids have been used to determine key parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's ability to donate and accept electrons, respectively. longdom.orgresearchgate.net

Computational studies on various substituted phenylboronic acids have shown that the energy gap between the HOMO and LUMO can be correlated with the molecule's reactivity. longdom.org A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of Substituted Phenylboronic Acids based on Analogous Systems

| Compound | Substituent Effects | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |

| Phenylboronic acid | Reference | Baseline | Baseline | Baseline |

| 3-Bromophenylboronic acid | Inductive withdrawal | Lower | Lower | Slightly smaller |

| 2-Methoxyphenylboronic acid | Inductive withdrawal, Mesomeric donation | Higher | Slightly lower | Smaller |

| This compound | Combined inductive and mesomeric effects | Intermediate | Lower | Intermediate |

This table is a qualitative prediction based on general principles of substituent effects and data from related compounds.

Analysis of Steric and Electronic Effects of Substituents on Reaction Outcomes

The substituents on the phenyl ring of this compound—a bromine atom at the meta-position to the boronic acid and a phenylmethoxy group at the ortho-position—are expected to exert significant steric and electronic influences on reaction outcomes.

Electronic Effects: The electronic nature of substituents on phenylboronic acids is known to affect their reactivity. researchgate.net Electron-donating groups generally enhance the rate of transmetalation in Suzuki-Miyaura coupling, while electron-withdrawing groups can have the opposite effect. In the case of this compound, the bromine atom acts as an electron-withdrawing group through its inductive effect, which can increase the Lewis acidity of the boron center. researchgate.net The ortho-phenylmethoxy group, however, can act as an electron-donating group through resonance, potentially counteracting the effect of the bromine. This dual electronic nature can lead to complex reactivity profiles.

Steric Effects: The ortho-phenylmethoxy group introduces significant steric bulk around the boronic acid functionality. researchgate.net This steric hindrance can impede the approach of coupling partners and the catalyst, potentially slowing down reaction rates. nih.gov However, this steric hindrance can also be exploited to achieve selectivity, particularly in reactions leading to atropisomers. beilstein-journals.orgresearchgate.net The restricted rotation around the C-C bond connecting the phenyl ring to another aromatic group, induced by the bulky ortho-substituent, is a key factor in the formation of stable atropisomers. beilstein-journals.orgresearchgate.net

Research on ortho-substituted phenylboronic acids has shown that steric hindrance can be a dominant factor in determining the feasibility and outcome of certain reactions. nih.gov For instance, highly hindered ortho-substituted phenylboronic acids sometimes fail to participate in reactions where less hindered analogues react smoothly. nih.gov

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

MD simulations could be employed to model the interaction of this compound with a palladium catalyst. Such simulations could reveal the preferred conformations of the phenylmethoxy group and how its orientation influences the accessibility of the boronic acid moiety for transmetalation. Furthermore, MD simulations could explore the stability of the potential chelation between the ether oxygen and the palladium center, providing a dynamic perspective on the proposed O-chelation effect in the transition state. beilstein-journals.orgresearchgate.net

These simulations can also help in understanding the role of the solvent in the reaction, as solvent molecules can mediate the interactions between the catalyst and the substrate. The conformational landscape of the catalyst-substrate complex, as revealed by MD simulations, can provide crucial information for understanding the reaction mechanism and for the rational design of more efficient catalytic systems.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Bromo-2-(phenylmethoxy)phenylboronic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom. The expected chemical shifts are influenced by the electronic effects of the bromo, phenylmethoxy (benzyloxy), and boronic acid groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the benzylic methylene (B1212753) protons, and the acidic protons of the boronic acid group. The protons on the substituted phenyl ring typically appear as a complex multiplet, while the five protons of the benzyl (B1604629) group phenyl ring will also produce signals in the aromatic region. The two benzylic protons (-O-CH₂-Ph) would appear as a characteristic singlet. The boronic acid protons (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the boron (C-B) is a key diagnostic signal, though it is sometimes broadened or has a lower intensity. Other key signals include those for the benzylic methylene carbon and the various aromatic carbons, whose shifts are dictated by the attached substituents.

¹¹B NMR Spectroscopy: As boron has NMR-active isotopes, ¹¹B NMR is a powerful tool for directly observing the boron center. For arylboronic acids, the ¹¹B nucleus is typically characterized by a single, often broad, resonance. The chemical shift for trigonal (sp²) boron in arylboronic acids generally falls within a specific range, confirming the presence of the boronic acid moiety. raineslab.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on aromatic systems. The solvent is typically DMSO-d₆ or CDCl₃.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C₆H₃BrO) | 7.0 - 7.8 | Complex multiplet pattern due to substitution. |

| ¹H | Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet, integrating to 5 protons. |

| ¹H | Methylene (-OCH₂-) | ~5.2 | Singlet, integrating to 2 protons. |

| ¹H | Boronic Acid (-B(OH)₂) | 8.0 - 8.5 | Broad singlet, exchangeable with D₂O. |

| ¹³C | Aromatic (C₆H₃BrO) | 110 - 160 | Multiple distinct signals. |

| ¹³C | Aromatic (C₆H₅) | 127 - 137 | Multiple distinct signals. |

| ¹³C | Methylene (-OCH₂-) | ~70 | Single signal. |

| ¹³C | C-B Bond | 125 - 135 | Signal may be broad or of low intensity. |

| ¹¹B | B(OH)₂ | 27 - 33 | Broad singlet, characteristic of arylboronic acids. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

Key expected vibrational bands for this compound include a broad absorption for the O-H stretching of the boronic acid group, strong B-O stretching vibrations, and characteristic absorptions for the aromatic rings and the C-O ether linkage. nist.govnih.gov

Table 2: Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | B(OH)₂ | 3200 - 3600 | Broad, Strong |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Medium, Sharp |

| C=C Stretching (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Strong |

| B-O Stretching (Asymmetric) | B-O | 1330 - 1380 | Strong |

| C-O Stretching (Ether) | Ar-O-CH₂ | 1230 - 1270 | Strong |

| B-C Stretching | Ar-B | 1080 - 1190 | Medium |

| C-Br Stretching | Ar-Br | 550 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the π → π* transitions associated with the aromatic rings. For phenylboronic acid, the primary absorption maximum (λmax) is typically observed around 260-270 nm. core.ac.uk The presence of the bromine atom (an auxochrome) and the extended conjugation through the benzyloxy group may cause a slight bathochromic (red) shift in the absorption maximum.

Table 3: Expected UV-Vis Absorption Data

| Electronic Transition | Chromophore | Expected λmax (nm) | Solvent |

| π → π* | Phenyl rings | 265 - 280 | Ethanol or Methanol (B129727) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is the premier technique for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC is the most common mode used for this class of compounds.

A typical method involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the acidic boronic acid group. Detection is most commonly achieved using a UV detector set to a wavelength near the compound's λmax (e.g., 270 nm). The retention time of the main peak is characteristic of the compound under specific conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 5 - 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability. chromatographyonline.com Therefore, a derivatization step is required to convert the polar boronic acid group into a more volatile and thermally stable functional group, typically a boronate ester.

A common derivatization strategy involves reacting the boronic acid with a diol, such as pinacol (B44631), to form a cyclic pinacol boronate ester. This derivative is significantly more volatile and can be readily analyzed by GC-MS. The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for both identification (based on the fragmentation pattern) and quantification. This technique is particularly useful for identifying volatile impurities or confirming the identity of the derivatized target compound. chromatographyonline.com

Table 5: Typical GC-MS Method for a Derivatized Phenylboronic Acid

| Step | Parameter/Condition |

| Derivatization | Reaction with pinacol in an organic solvent (e.g., THF, Dichloromethane). |

| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms, HP-5ms). |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp, e.g., starting at 100 °C, ramping to 300 °C. |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Information

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental in confirming the molecular weight and providing insights into the compound's purity and stability.

Typically, a reversed-phase HPLC column, such as a C18 column, is used to separate the compound from any impurities. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

For the mass spectrometric analysis of boronic acids, electrospray ionization (ESI) in the negative ion mode is often employed. This is because the boronic acid functional group can be readily deprotonated to form a negatively charged boronate ion [B(OH)3]-. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The expected molecular ion for this compound (C13H12BBrO3) would correspond to its molecular weight. The presence of bromine with its characteristic isotopic pattern (approximately 50.7% 79Br and 49.3% 81Br) would result in a distinctive isotopic cluster for the molecular ion, which is a key signature for bromine-containing compounds.

| Parameter | Expected Observation |

| Retention Time (tR) | Dependent on specific LC conditions (column, mobile phase, flow rate) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Observed Ions (m/z) | [M-H]-, adducts with mobile phase components |

| Isotopic Pattern | Characteristic A+2 peak due to the presence of Bromine isotopes (79Br and 81Br) |

Advanced Elemental Analysis for Quantitative Boron Content (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

Determining the precise elemental composition, particularly the boron content, is crucial for verifying the identity and purity of this compound. While combustion analysis is a standard method for carbon, hydrogen, and nitrogen, more specialized techniques are required for accurate boron quantification. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for determining the elemental composition of a sample, including boron content.

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique offers very low detection limits and high precision.

The theoretical boron content of this compound (C13H12BBrO3, Molecular Weight: 306.95 g/mol ) can be calculated as follows:

Theoretical Boron % = (Atomic Weight of Boron / Molecular Weight of Compound) * 100 Theoretical Boron % = (10.81 / 306.95) * 100 ≈ 3.52%

An experimental determination via ICP-MS would be expected to yield a value very close to this theoretical percentage, confirming the elemental integrity of the compound.

| Parameter | Theoretical Value | Expected Experimental Value (ICP-MS) |

| Molecular Formula | C13H12BBrO3 | N/A |

| Molecular Weight | 306.95 g/mol | N/A |

| Boron Content (%) | 3.52% | ~3.5% |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound itself is not publicly available, the structure of a very closely related compound, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, has been reported. nih.gov This analogous structure provides valuable insights into the likely solid-state conformation of the target compound.

In the reported structure of the analogue, the dioxyboron fragment is nearly co-planar with the benzene (B151609) ring to which it is attached. nih.gov The boronic acid group participates in hydrogen bonding, forming centrosymmetric dimers in the crystal lattice. nih.gov One of the hydroxyl groups is involved in an intramolecular hydrogen bond with the ether oxygen atom. nih.gov It is highly probable that this compound would exhibit similar structural features.

Below is a table summarizing the crystallographic data for the analogous compound, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, which serves as a predictive model for the target compound.

| Parameter | Reported Data for [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid nih.gov |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 14.913(2) Å, b = 4.0214(6) Å, c = 21.945(3) Å, β = 101.572(13)° |

| Key Structural Features | - Near co-planarity of the boronic acid group and the phenyl ring. - Formation of centrosymmetric dimers via intermolecular hydrogen bonding. - Presence of an intramolecular O-H···O hydrogen bond. |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of functionalized phenylboronic acids often involves protecting groups and harsh reaction conditions, leading to significant waste and high costs. Future research will likely prioritize the development of more atom-economical and environmentally benign synthetic pathways to 3-Bromo-2-(phenylmethoxy)phenylboronic acid and its analogs.

One promising avenue is the exploration of late-stage C-H borylation. This strategy would ideally allow for the direct introduction of the boronic acid group onto a pre-functionalized aromatic core, thereby reducing the number of synthetic steps. Advances in catalyst design, particularly those based on iridium and rhodium, will be crucial for achieving high regioselectivity in the C-H activation of complex substrates.

Furthermore, the principles of green chemistry are expected to drive the adoption of alternative reaction media, such as water or bio-based solvents, and the use of more sustainable reagents. The development of flow chemistry processes for the synthesis of boronic acids also holds promise for improving reaction efficiency, safety, and scalability.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Mildness

The steric hindrance imposed by the ortho-benzyloxy group in this compound can significantly impact its reactivity in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org Future research will focus on the design and application of novel catalytic systems capable of overcoming these steric challenges and facilitating efficient bond formation under milder conditions.

Moreover, there is a growing interest in photoredox catalysis and dual catalytic systems, which can often proceed under ambient temperature and pressure, offering a more sustainable alternative to traditional thermally-driven cross-coupling reactions.

Investigations into Unconventional Reactivity Modes

Beyond its traditional role in Suzuki-Miyaura cross-coupling, future research will likely explore the unconventional reactivity of this compound. The unique electronic properties conferred by the bromo and benzyloxy substituents could be exploited in novel chemical transformations.

For instance, the ortho-alkoxy group could act as a directing group in various C-H functionalization reactions, enabling the selective introduction of other functional groups at specific positions on the phenyl ring. rsc.org The carbon-boron bond itself can be viewed as a functional group, and its transformation into other functionalities beyond a simple cross-coupling is an area of active research. This includes reactions such as ipso-functionalization, where the boronic acid moiety is replaced by other groups like halogens, hydroxyls, or amines. nih.gov

Furthermore, the Lewis acidic nature of the boronic acid can be harnessed in catalysis, for example, in the activation of carbonyl compounds or in the promotion of racemization of alcohols. nih.gov

Integration into Automated Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large libraries of compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. researchgate.net Arylboronic acids are key building blocks in these high-throughput workflows due to their stability and versatile reactivity. ox.ac.uk

Future efforts will focus on adapting the chemistry of sterically hindered boronic acids like this compound for seamless integration into these automated systems. This will require the development of robust and reliable reaction protocols that are tolerant of a wide range of functional groups and can be performed with minimal human intervention. The use of solid-supported reagents and catalysts, as well as flow chemistry setups, will be instrumental in achieving this goal. High-throughput screening techniques will also be essential for rapidly evaluating the properties of the resulting compound libraries. nih.govrsc.org

Potential for the Development of Novel Chemical Probes and Tags (non-clinical research applications)

The ability of boronic acids to form reversible covalent bonds with diols makes them attractive candidates for the development of chemical probes and tags for biological research. nih.govnih.gov While clinical applications are beyond the scope of this discussion, the potential for this compound in non-clinical research is significant.

The phenylmethoxy group can be further functionalized with fluorophores or other reporter groups, allowing for the creation of fluorescent probes for the detection and imaging of specific biomolecules containing diol functionalities, such as carbohydrates or glycoproteins. rsc.orgnih.gov The bromo substituent provides a handle for further chemical modification through cross-coupling reactions, enabling the attachment of affinity tags or other functionalities.

These boronic acid-based probes could be used in a variety of non-clinical research applications, such as studying protein-carbohydrate interactions, visualizing specific cell-surface glycans, or developing new tools for protein labeling and imaging. nih.gov The reversible nature of the boronic acid-diol interaction also opens up possibilities for the development of stimuli-responsive probes that can report on changes in their local environment.

Table of Research Directions and Potential Methodologies

| Research Direction | Potential Methodologies | Key Challenges |

| Efficient and Sustainable Synthesis | Late-stage C-H borylation, Flow chemistry, Use of green solvents | Regioselectivity, Catalyst stability and cost |

| Novel Catalytic Systems | Bulky phosphine (B1218219) and NHC ligands, Photoredox catalysis, Dual catalysis | Overcoming steric hindrance, Catalyst deactivation |

| Unconventional Reactivity | Directed C-H functionalization, Ipso-functionalization, Lewis acid catalysis | Substrate scope, Understanding reaction mechanisms |

| Automated Synthesis | Solid-phase synthesis, Flow chemistry, High-throughput screening | Reaction robustness, Purification of products |

| Chemical Probes and Tags | Functionalization with fluorophores, Bioconjugation chemistry | Selectivity for biological targets, Cell permeability |

Q & A

Q. How does computational modeling assist in predicting the reactivity of this compound in diverse reaction environments?